

Technical Monograph: 3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde

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Compound of Interest

Compound Name: 3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde

CAS No.: 2137720-76-2

Cat. No.: B2521184

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Part 1: Chemical Identity & Core Properties[1][2]

This compound represents an electron-rich isothiazole scaffold, distinct from the more common halogenated derivatives. Its dual methoxy substitution pattern significantly alters the electronic landscape of the isothiazole ring, reducing electrophilicity at the ring carbons while maintaining the reactivity of the formyl group.

Identification Data

Parameter	Technical Specification
Chemical Name	3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde
CAS Number	2137720-76-2
IUPAC Name	3,5-dimethoxyisothiazole-4-carbaldehyde
Molecular Formula	C ₆ H ₇ NO ₃ S
Molecular Weight	173.19 g/mol
InChI Key	XGVLMVMAURBUSC-UHFFFAOYSA-N
SMILES	<chem>COC1=C(C(=NS1)OC)C=O</chem>
Appearance	Off-white to pale yellow solid (Typical)
Solubility	Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1][2][3][4][5][6][7]

Structural Analysis

The molecule features a 1,2-thiazole (isothiazole) core. Unlike thiazoles (1,3-S,N), the N-S bond in isothiazoles is weaker and more susceptible to reductive cleavage, though the 3,5-dimethoxy substitution stabilizes the ring against nucleophilic attack compared to 3,5-dichloro variants.

- **Electronic Effect:** The methoxy groups at positions 3 and 5 act as strong -donors (mesomeric effect), increasing the electron density of the ring. This makes the C4-aldehyde less electrophilic than in electron-deficient analogs.
- **Steric Environment:** The C3-methoxy group exerts steric pressure on the C4-formyl group, potentially forcing the aldehyde out of coplanarity with the ring, which can influence binding affinity in protein pockets.

Part 2: Synthesis & Manufacturing Protocols

Since specific literature on the industrial scale-up of the 3,5-dimethoxy derivative is proprietary to catalog houses, the following protocol is derived from the established reactivity of 3,5-

dichloroisothiazoles (Nucleophilic Aromatic Substitution - S_NAr).

Primary Synthetic Route (S_NAr Displacement)

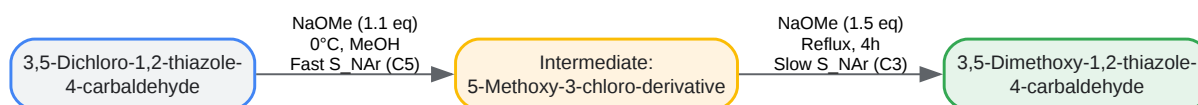
The most robust synthesis involves the double displacement of chloride by methoxide.

Precursor: 3,5-Dichloro-1,2-thiazole-4-carbaldehyde (CAS 13481-34-0).

Step-by-Step Protocol

- Reagent Preparation: Generate Sodium Methoxide (NaOMe) in situ by adding sodium metal (2.2 eq) to anhydrous methanol under N₂ atmosphere.
- Addition: Cool the methoxide solution to 0°C. Add 3,5-dichloroisothiazole-4-carbaldehyde (1.0 eq) dropwise as a solution in THF/MeOH.
- Reaction: Allow to warm to room temperature. The C5-chlorine is displaced first (highly activated). Heating to reflux (65°C) is required to displace the C3-chlorine.
- Monitoring: Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS. The mono-substituted intermediate (5-methoxy-3-chloro) may persist if temperature is insufficient.
- Workup: Quench with dilute HCl (pH 6-7). Remove methanol under vacuum. Extract aqueous residue with Dichloromethane (DCM).
- Purification: Recrystallization from Ethanol/Heptane or flash chromatography on silica gel.

Synthetic Pathway Visualization



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Figure 1: Two-step Nucleophilic Aromatic Substitution mechanism for the synthesis of the target compound.

Part 3: Applications in Drug Development[8]

The 3,5-dimethoxy-1,2-thiazole moiety functions as a bioisostere for phenyl and pyridine rings but offers unique solubility and hydrogen-bonding profiles.

Medicinal Chemistry Utility

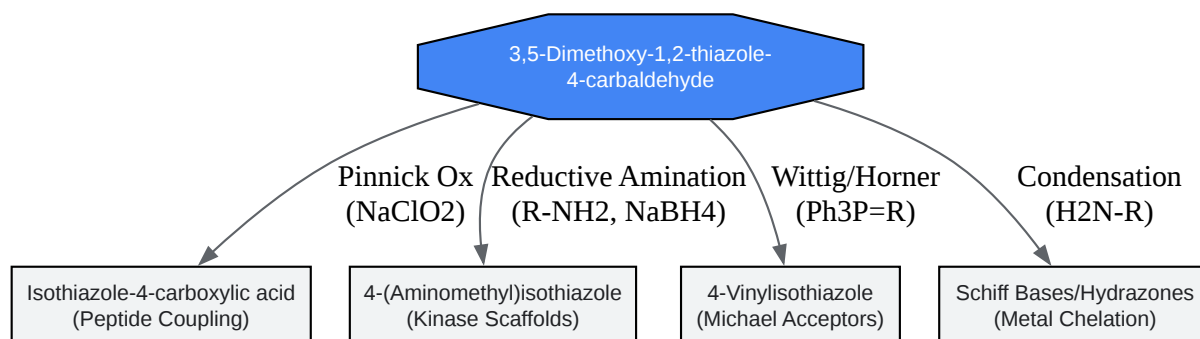
- **Antiviral Scaffolds:** Isothiazole derivatives have shown potency in inhibiting viral replication (e.g., HIV-1 RT inhibitors). The aldehyde allows for rapid diversification into hydrazones or oximes, common pharmacophores in antiviral research.
- **Anticancer Agents:** The isothiazole ring is a privileged structure in oncology. The 3,5-dimethoxy pattern mimics the 3,5-dimethoxyphenyl group found in colchicine and combretastatin (tubulin inhibitors) but with improved water solubility due to the heteroatoms.
- **Antibacterial (Isothiazolinones):** While isothiazolinones (with a carbonyl at C3) are biocides, the 3,5-dimethoxy variant serves as a "masked" precursor or a metabolically stable analog that avoids the high reactivity/toxicity of the isothiazolinone class.

Reactivity Profile & Derivatization

The C4-aldehyde is the primary handle for library generation.

Reaction Type	Reagent	Product Class	Utility
Reductive Amination	R-NH ₂ , NaBH(OAc) ₃	Secondary Amines	Kinase inhibitor linkers
Wittig Reaction	Ph ₃ P=CH-R	Vinyl Isothiazoles	Polymer precursors, extended conjugation
Oxidation	NaClO ₂ , NaH ₂ PO ₄	Carboxylic Acid	Peptidomimetic coupling
Condensation	Hydrazine/Hydroxylamine	Hydrazones/Oximes	Metal chelators, antifungal agents

Reactivity Workflow



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Figure 2: Divergent synthesis capabilities of the C4-aldehyde handle.

Part 4: Analytical Characterization

To validate the synthesis, the following spectroscopic signatures are expected.

- ¹H NMR (CDCl₃, 400 MHz):
 - ~9.8-10.0 ppm (s, 1H, CHO).
 - ~4.0-4.1 ppm (s, 3H, C5-OCH₃).
 - ~3.9-4.0 ppm (s, 3H, C3-OCH₃).
 - Note: No aromatic protons on the ring; purity is easily assessed by the integration ratio of Aldehyde:Methoxy (1:6).
- ¹³C NMR:
 - Carbonyl carbon: ~180-185 ppm.
 - C5 (attached to O/S): Deshielded, ~165-175 ppm.
 - C3 (attached to N/O): ~160-170 ppm.
 - Methoxy carbons: ~55-60 ppm.

- Mass Spectrometry (ESI+):
 - [M+H]⁺: 174.02
 - [M+Na]⁺: 196.00

Part 5: Safety & Handling (MSDS Summary)

Hazard Classification:

- Acute Toxicity: Oral (Category 4).
- Skin/Eye Irritation: Irritant (Category 2).
- Specific Target Organ Toxicity: Respiratory Irritation (Category 3).

Handling Protocols:

- Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid.
- PPE: Wear nitrile gloves and safety goggles. Use a fume hood to avoid inhalation of dust/vapors.
- Spill Cleanup: Absorb with inert material (vermiculite). Do not use basic cleaning agents as they may degrade the isothiazole ring.

References

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